molecular formula C13H16O5 B102563 Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate CAS No. 17173-27-2

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

Cat. No.: B102563
CAS No.: 17173-27-2
M. Wt: 252.26 g/mol
InChI Key: GJRQPRICGHKGAS-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a valuable chemical intermediate in organic and medicinal chemistry research. Its primary research application is as a versatile precursor for the synthesis of diverse, complex molecular structures. The compound serves as a key building block in the formal synthesis of crispine A, a pyrrolo[2,1-a]isoquinoline alkaloid of scientific interest . Furthermore, its derivative, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, prepared from this compound, is used to generate aminoacetyl derivatives that have been tested for local anesthetic and anti-inflammatory activities in research settings . Its utility is also demonstrated in the construction of alkaloid frameworks, providing a common and general access point to berberine and benzo[c]phenanthridine alkaloid classes, which are important subjects of phytochemical and pharmacological studies . This makes it a reagent of interest for investigations aimed at developing new synthetic methodologies and exploring structure-activity relationships.

Properties

IUPAC Name

methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRQPRICGHKGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369462
Record name methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17173-27-2
Record name methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Saponification of Ethyl 2-(2-Acetyl-4,5-dimethoxyphenyl)acetate

The most direct route to the target compound involves the hydrolysis of an ethyl ester precursor. In a procedure adapted from a thesis on phenylacetic acid derivatives, ethyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate undergoes saponification using sodium ethoxide in anhydrous ethanol with controlled water addition. The reaction is conducted under reflux for 8–12 hours, yielding 2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid with a purity exceeding 95%. Critical parameters include maintaining anhydrous conditions during sodium ethoxide preparation and stoichiometric water addition to avoid over-hydrolysis.

Methylation via Dimethyl Sulfate

The carboxylic acid intermediate is methylated using dimethyl sulfate in the presence of potassium hydroxide. This method, optimized in a study on coumarin derivatives, involves refluxing the acid with 5% KOH and dimethyl sulfate for 10 hours. The reaction mixture is acidified to pH 4–5, extracted with ethyl acetate, and purified via recrystallization to yield the methyl ester. This step achieves an average yield of 72–77%. Notably, the use of dimethyl sulfate requires careful temperature control to minimize side reactions such as over-alkylation.

Table 1: Hydrolysis-Methylation Method Performance

StepReagents/ConditionsYield (%)Purity (%)
SaponificationNaOEt, EtOH, H2O, reflux90–9395.2
Methylation(CH3)2SO4, KOH, reflux72–7798.5

Direct Esterification of 2-(2-Acetyl-4,5-dimethoxyphenyl)acetic Acid

Methanol-Thionyl Chloride Method

An alternative esterification method employs thionyl chloride (SOCl2) to activate the carboxylic acid. Dissolving the acid in methanol and adding SOCl2 dropwise at 0°C generates the methyl ester via an acyl chloride intermediate. After stirring at room temperature for 8 hours, the mixture is concentrated, and the residue is purified by recrystallization. This method achieves yields comparable to Fischer esterification (68–72%) but requires stringent moisture control.

Synthesis via Dihydroisoquinoline Intermediate

Ring-Opening of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

A patent describing the synthesis of 2,5-dimethylphenylacetic acid provides insights into analogous strategies. Starting with N-acetylhomoveratrylamine, phosphorus oxychloride in toluene facilitates cyclization to form a dihydroisoquinoline. Subsequent ring-opening with acetic anhydride and pyridine yields 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Hydrolysis of the acetamide group with 5% hydrochloric acid generates the carboxylic acid, which is esterified to the target compound.

Table 2: Dihydroisoquinoline Route Performance

StepReagents/ConditionsYield (%)
CyclizationPOCl3, toluene, reflux85–88
Ring-OpeningAc2O, pyridine, 90–95°C72–77
Hydrolysis5% HCl, steam bath91–93

Comparative Analysis of Methodologies

Yield and Scalability

The hydrolysis-methylation route offers the highest overall yield (72–77%) and is scalable to industrial production. In contrast, the dihydroisoquinoline pathway, while elegant, involves multiple steps with cumulative yield losses (67.5% over four steps). Direct esterification methods balance simplicity and efficiency but require highly pure acid intermediates.

Challenges and Optimization Strategies

Purification of Intermediates

Crystallization from ethyl acetate or acetone is critical for isolating high-purity intermediates. For example, the acetophenone derivative from the dihydroisoquinoline route is recrystallized twice to achieve >99% purity.

Byproduct Formation

Over-alkylation during methylation is mitigated by slow dimethyl sulfate addition and excess KOH. In the dihydroisoquinoline route, epimerization of intermediates is minimized using aprotic solvents and low temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate, differing primarily in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Yield Key Differences References
This compound Not explicitly provided - 2-acetyl, 4,5-dimethoxy, acetate ester White solid 64–67 60% Reference compound for comparison
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate C₁₁H₁₃BrO₄ 289.12 2-bromo, 4,5-dimethoxy, acetate ester Brown oil - 99% Bromine substituent increases molecular weight; liquid state due to reduced crystallinity
2-(2-Acetamidoethyl)-4,5-dimethoxyacetophenone Not explicitly provided - 2-acetamidoethyl, 4,5-dimethoxy, acetyl Not provided - - Polar amide group enhances hydrogen bonding, altering solubility
25I-NBOMe (Psychoactive analog) C₁₈H₂₂INO₃ 413.28 4-iodo, 2,5-dimethoxy, phenethylamine Crystalline solid - - Phenethylamine moiety confers serotonin receptor agonism; toxicological risks

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties: The acetyl group in the target compound promotes crystallinity (solid state), whereas bromo substitution (in Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate) results in an oily form due to steric hindrance and reduced intermolecular forces . Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO) across all analogs.

Synthetic Efficiency :

  • The bromo analog achieves a 99% yield under optimized conditions, suggesting bromination is more efficient than acetylation in this context .
  • The target compound’s moderate yield (60%) may reflect challenges in steric control during synthesis .

Biological and Toxicological Profiles :

  • 25I-NBOMe and related NBOMe compounds exhibit potent serotonin receptor activity but carry high toxicity risks (e.g., seizures, hyperthermia) . In contrast, the target ester lacks the phenethylamine backbone, likely rendering it pharmacologically inert without further modification.
  • The bromo analog’s hazard profile (H302, H315, H319) underscores the impact of halogens on toxicity .

The target compound’s ester group offers a handle for hydrolysis or transesterification, making it a versatile intermediate.

Biological Activity

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetyl group and two methoxy groups on a phenyl ring, which contribute to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

C12H14O5\text{C}_{12}\text{H}_{14}\text{O}_{5}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The acetyl and methoxy groups enhance its binding affinity to enzymes and receptors, modulating several biochemical pathways. This modulation can influence cellular processes such as apoptosis, inflammation, and microbial resistance.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study indicated that derivatives of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various strains are summarized in Table 1 below.

Microbial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus15.62Bactericidal
Escherichia coli62.5Bacteriostatic
Pseudomonas aeruginosa125Bacteriostatic
Candida albicans250Fungicidal

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at certain concentrations, the compound can exhibit cytotoxic effects on cancer cell lines while promoting cell viability at lower concentrations. Table 2 summarizes the cytotoxicity results.

Cell Line Concentration (µM) Cell Viability (%)
A549 (Lung Cancer)50120
HepG2 (Liver Cancer)10080

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anti-Cancer Properties : Another investigation focused on the compound's effects on breast cancer cells (MDA-MB-231). It was found to induce apoptosis, enhancing caspase-3 activity significantly at higher concentrations . This suggests that the compound may serve as a scaffold for developing new anticancer therapies.
  • Mechanistic Insights : Research utilizing molecular docking studies has identified specific binding sites for the compound on target enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action .

Q & A

Q. What is the optimal synthetic route for Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate, and what are the critical reaction parameters?

The compound is synthesized via esterification or Friedel-Crafts acylation. A validated method involves refluxing precursors in methanol with sulfuric acid as a catalyst, yielding 60% of the product as a white solid (mp 64–67°C). Key parameters include reaction time (4–6 hours), temperature control (reflux conditions), and purification via recrystallization from diethyl ether . For analogous esters, elemental analysis (C, H content) and mass spectrometry (MS) are used to confirm purity and structure .

Q. How is this compound characterized to confirm its structural integrity?

Characterization involves:

  • NMR spectroscopy : To resolve methoxy (δ ~3.8–4.0 ppm), acetyl (δ ~2.6 ppm), and aromatic proton environments.
  • Mass spectrometry : A molecular ion peak ([M+]) and fragmentation patterns (e.g., loss of methoxy groups) validate the molecular formula (C₁₃H₁₆O₅).
  • Melting point analysis : Consistency with literature values (64–67°C) confirms crystallinity .
  • Elemental analysis : Percentages of C and H are cross-checked against theoretical values (e.g., C: ~61.0%, H: ~5.9%) .

Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

Stability studies should employ:

  • HPLC : Monitor degradation products under stress conditions (e.g., heat, light, humidity).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
  • pH-dependent hydrolysis assays : Ester groups are prone to hydrolysis; buffered solutions (pH 1–13) can identify stability thresholds .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the phenylacetate scaffold?

  • Substituent variation : Replace methoxy groups with halogens (e.g., Br, Cl) or alkyl chains to modulate lipophilicity and receptor binding.
  • Bioactivity assays : Test analogs in vitro (e.g., enzyme inhibition, cytotoxicity) and compare with parent compound.
  • Computational modeling : Use docking studies to predict interactions with target proteins (e.g., kinases, GPCRs) .

Q. How should researchers resolve contradictions in reported synthetic yields or physicochemical properties across studies?

  • Reproduce conditions : Verify catalyst concentration, solvent purity, and reaction scale.
  • Cross-validate characterization : Combine NMR, MS, and X-ray crystallography (if available) to confirm structure.
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical variables affecting yield .

Q. What degradation pathways are plausible for this compound, and how can they be mechanistically investigated?

Likely pathways include:

  • Ester hydrolysis : Acidic/basic conditions cleave the ester to 2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid.
  • Demethylation : Harsh conditions may remove methoxy groups, forming quinone derivatives.
  • Oxidation : The acetyl group could oxidize to a carboxylic acid. Methodology : Use LC-MS to track degradation products and isotopic labeling (e.g., D₂O) to confirm hydrolysis mechanisms .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Salt formation : Convert the ester to a water-soluble sodium or hydrochloride salt.
  • Prodrug design : Modify the ester moiety to enhance membrane permeability.
  • Nanoparticle encapsulation : Use liposomal carriers to improve biodistribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Reactant of Route 2
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Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

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